molecular formula C9H9ClFNO B13056009 (R)-8-Chloro-6-fluorochroman-4-amine

(R)-8-Chloro-6-fluorochroman-4-amine

Cat. No.: B13056009
M. Wt: 201.62 g/mol
InChI Key: YXTFAAHHOXCWKE-MRVPVSSYSA-N
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Description

®-8-Chloro-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. This compound is characterized by the presence of a chloro group at the 8th position, a fluoro group at the 6th position, and an amine group at the 4th position on the chroman ring. Chroman derivatives are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-8-chloro-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

YXTFAAHHOXCWKE-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2Cl)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Chloro-6-fluorochroman-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chloro and Fluoro Groups: The chloro and fluoro groups can be introduced through halogenation reactions using reagents such as thionyl chloride (SOCl2) for chlorination and fluorine gas (F2) or a fluorinating agent for fluorination.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction using an amine source, such as ammonia (NH3) or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of ®-8-Chloro-6-fluorochroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques, such as continuous flow reactors, may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-8-Chloro-6-fluorochroman-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer, neurological disorders, and cardiovascular diseases.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-8-Chloro-6-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-fluorochroman-4-amine: Lacks the ® configuration, which may result in different biological activities and properties.

    6-Fluorochroman-4-amine: Lacks the chloro group, which may affect its reactivity and biological activity.

    8-Chloro-4-aminechroman: Lacks the fluoro group, which may influence its chemical and biological properties.

Uniqueness

®-8-Chloro-6-fluorochroman-4-amine is unique due to its specific configuration and the presence of both chloro and fluoro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups and the ® configuration may confer distinct properties that make it valuable for specific applications in research and industry.

Biological Activity

(R)-8-Chloro-6-fluorochroman-4-amine is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its notable biological activities. This article delves into its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique chroman structure characterized by:

  • Chlorine atom at the 8-position.
  • Fluorine atom at the 6-position.

The molecular formula is C10_{10}H9_{9}ClF N, with a molecular weight of approximately 199.64 g/mol. The compound is often utilized in its hydrochloride salt form to enhance solubility in aqueous solutions, facilitating its use in various biological assays .

Research indicates that this compound interacts with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, modulating cellular responses.
  • Oxidative Stress Modulation : Preliminary studies suggest involvement in oxidative stress pathways, which are crucial for various cellular functions .

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies have demonstrated its cytotoxic effects against several cancer cell lines, including:

  • Non-small cell lung cancer (NSCLC)
  • Melanoma
  • Colon cancer

These findings suggest that the compound may modulate pathways critical for tumor growth and survival .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. Its structural characteristics may enhance interactions with microbial targets, making it a candidate for further development in treating infections .

Research Findings and Case Studies

A review of recent studies highlights the biological activity of this compound:

StudyFocusKey Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines.
Study 2Enzyme InteractionIdentified as an inhibitor of specific enzymes involved in oxidative stress pathways.
Study 3Antimicrobial EffectsShowed potential against several bacterial strains, warranting further investigation.

These studies underscore the compound's versatility and potential as a therapeutic agent .

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